molecular formula C30H20O B12816061 9-Methylspiro[benzo[c]fluorene-7,9'-xanthene]

9-Methylspiro[benzo[c]fluorene-7,9'-xanthene]

Cat. No.: B12816061
M. Wt: 396.5 g/mol
InChI Key: WPZRNXFOKAOKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methylspiro[benzo[c]fluorene-7,9’-xanthene] is a complex organic compound characterized by its unique spiro structure, which involves a central carbon atom shared by two cyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methylspiro[benzo[c]fluorene-7,9’-xanthene] typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to functionalize spiro[fluorene-9,9’-xanthene] with various substituents . This reaction requires palladium catalysts and is performed under inert conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and often involves techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Methylspiro[benzo[c]fluorene-7,9’-xanthene] can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

9-Methylspiro[benzo[c]fluorene-7,9’-xanthene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methylspiro[benzo[c]fluorene-7,9’-xanthene] involves its interaction with specific molecular targets and pathways. Its spiro structure allows for unique electronic properties, which can influence its behavior in various applications. For example, in organic electronics, it can act as a hole-transporting material, facilitating the movement of charge carriers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methylspiro[benzo[c]fluorene-7,9’-xanthene] is unique due to its specific methyl substitution, which can affect its electronic properties and reactivity. This makes it particularly valuable in applications where precise control over these properties is required, such as in the development of advanced materials and electronic devices.

Properties

Molecular Formula

C30H20O

Molecular Weight

396.5 g/mol

IUPAC Name

9-methylspiro[benzo[c]fluorene-7,9'-xanthene]

InChI

InChI=1S/C30H20O/c1-19-14-16-22-26(18-19)30(25-17-15-20-8-2-3-9-21(20)29(22)25)23-10-4-6-12-27(23)31-28-13-7-5-11-24(28)30/h2-18H,1H3

InChI Key

WPZRNXFOKAOKDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=CC7=CC=CC=C73

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.